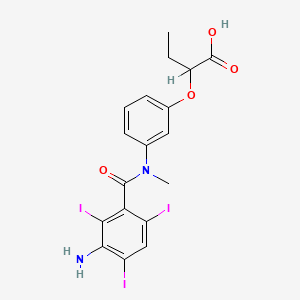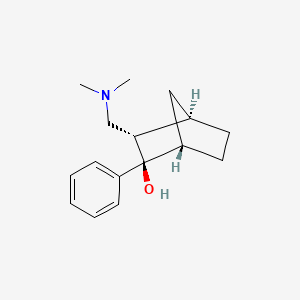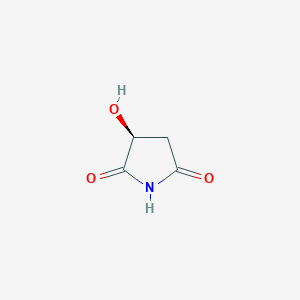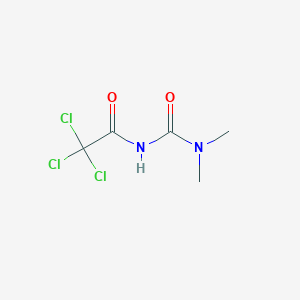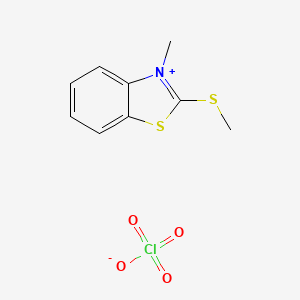
1,3-Dichloro-2-(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-(fluoromethyl)benzene is an aromatic compound with the molecular formula C7H5Cl2F It is a derivative of benzene, where two chlorine atoms and one fluoromethyl group are substituted at the 1, 3, and 2 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-2-(fluoromethyl)benzene typically involves the halogenation of benzene derivatives. One common method includes the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, followed by bromination and reduction steps . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing chlorinating and fluorinating agents under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dichloro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the chlorine or fluoromethyl groups can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or nitrated derivatives, while oxidation and reduction can lead to the formation of different functionalized benzene compounds.
Applications De Recherche Scientifique
1,3-Dichloro-2-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mécanisme D'action
The mechanism by which 1,3-Dichloro-2-(fluoromethyl)benzene exerts its effects involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound’s electron-withdrawing groups influence the reactivity and orientation of the substitution . The pathways involved include the formation of a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product.
Comparaison Avec Des Composés Similaires
1,3-Dichloro-2-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a fluoromethyl group.
1,3-Dichloro-2-fluorobenzene: Lacks the methyl group, making it less complex.
Uniqueness: 1,3-Dichloro-2-(fluoromethyl)benzene is unique due to the presence of both chlorine and fluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
25185-94-8 |
|---|---|
Formule moléculaire |
C7H5Cl2F |
Poids moléculaire |
179.02 g/mol |
Nom IUPAC |
1,3-dichloro-2-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H5Cl2F/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4H2 |
Clé InChI |
TUHWSZJFUAGGIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CF)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
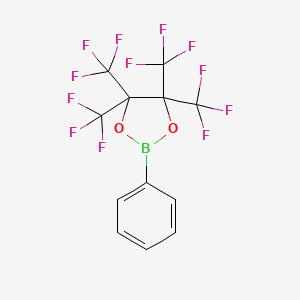
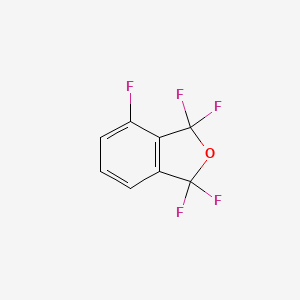

![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
